Cas no 4319-72-6 (4-Chloro-6-methoxy-2-phenylpyrimidine)

4-Chloro-6-methoxy-2-phenylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with chloro, methoxy, and phenyl functional groups. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The chloro group enhances reactivity for nucleophilic substitution, while the methoxy and phenyl substituents contribute to electronic and steric modulation, enabling tailored derivatization. Its well-defined reactivity profile makes it valuable for constructing complex molecular architectures. The compound exhibits stability under standard handling conditions, facilitating its use in multi-step synthesis. Its purity and consistent performance are critical for reproducibility in medicinal chemistry and material science applications.
4-Chloro-6-methoxy-2-phenylpyrimidine structure
4319-72-6 structure
Product Name:4-Chloro-6-methoxy-2-phenylpyrimidine
CAS No:4319-72-6
MF:C11H9ClN2O
MW:220.65496134758
MDL:MFCD00697487
CID:1093581
PubChem ID:824693
Update Time:2025-06-10

4-Chloro-6-methoxy-2-phenylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-6-methoxy-2-phenylpyrimidine
    • AKOS002665248
    • AS-63123
    • DB-153988
    • W16782
    • 4319-72-6
    • CS-0038127
    • AC-907/34128044
    • SB60578
    • SCHEMBL8143320
    • MDL: MFCD00697487
    • Inchi: 1S/C11H9ClN2O/c1-15-10-7-9(12)13-11(14-10)8-5-3-2-4-6-8/h2-7H,1H3
    • InChI Key: FBTGOHDLYMJRQB-UHFFFAOYSA-N
    • SMILES: ClC1C=C(N=C(C2C=CC=CC=2)N=1)OC

Computed Properties

  • Exact Mass: 220.0403406g/mol
  • Monoisotopic Mass: 220.0403406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 35Ų

Experimental Properties

  • Boiling Point: 246.7±33.0°C at 760 mmHg

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4-Chloro-6-methoxy-2-phenylpyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:4319-72-6)4-Chloro-6-methoxy-2-phenylpyrimidine
Order Number:A933468
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:11
Price ($):300.0
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4-Chloro-6-methoxy-2-phenylpyrimidine Related Literature

Additional information on 4-Chloro-6-methoxy-2-phenylpyrimidine

Comprehensive Overview of 4-Chloro-6-methoxy-2-phenylpyrimidine (CAS No. 4319-72-6): Properties, Applications, and Industry Insights

4-Chloro-6-methoxy-2-phenylpyrimidine (CAS No. 4319-72-6) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrimidine derivative features a unique molecular structure combining a chloro substituent at the 4-position, a methoxy group at the 6-position, and a phenyl ring at the 2-position. Such structural characteristics make it a valuable intermediate for synthesizing bioactive molecules, particularly in drug discovery programs targeting kinase inhibitors and antimicrobial agents.

The growing demand for 4-Chloro-6-methoxy-2-phenylpyrimidine correlates with recent trends in precision medicine and green chemistry. Researchers frequently search for "pyrimidine-based drug scaffolds" or "CAS 4319-72-6 solubility data," reflecting its relevance in optimizing drug-like properties. Its logP value (predicted at 2.8-3.2) and moderate polarity make it suitable for medicinal chemistry applications requiring balanced lipophilicity.

From a synthetic perspective, this compound serves as a versatile building block for constructing more complex molecules. Recent publications highlight its utility in Suzuki-Miyaura cross-coupling reactions, where the chloro group acts as a leaving group for palladium-catalyzed transformations. Industrial users often inquire about "scalable synthesis of 4-Chloro-6-methoxy-2-phenylpyrimidine" or "alternative routes to CAS 4319-72-6," indicating strong commercial interest.

Analytical characterization of 4319-72-6 typically involves HPLC purity analysis (≥97% purity) and NMR spectroscopy (1H/13C). The compound's stability under inert atmospheres and compatibility with common organic solvents like DCM or THF are frequently discussed in technical forums. Notably, its melting point range (92-95°C) and molecular weight (234.67 g/mol) are critical parameters for quality control.

Emerging applications include its role in developing photoactive materials and OLED intermediates, aligning with the global push toward energy-efficient technologies. Patent analyses reveal increasing use in electronic-grade chemicals, particularly where electron-transport layers require tailored pyrimidine cores. This dual applicability in life sciences and materials science positions 4-Chloro-6-methoxy-2-phenylpyrimidine as a multidisciplinary research compound.

Environmental and handling considerations emphasize its classification as a non-hazardous laboratory chemical under standard conditions. However, proper glovebox procedures are recommended when handling powdered forms. The compound's biodegradation potential and ecotoxicity profile remain active research areas, particularly for industrial waste stream management.

Market intelligence suggests growing procurement of CAS 4319-72-6 by CDMOs (Contract Development and Manufacturing Organizations) serving the small-molecule API sector. Custom synthesis inquiries often specify requirements for chiral resolution or isotope-labeled variants (e.g., deuterated forms), reflecting advanced application needs. Regulatory documentation typically includes CoA (Certificate of Analysis) with detailed residual solvent and heavy metal specifications.

Future research directions may explore its computational chemistry applications, particularly in molecular docking studies for neglected tropical diseases. The compound's crystallographic data (available in CSD databases) facilitates structure-activity relationship (SAR) modeling. Such applications resonate with current searches for "AI-assisted molecular design with pyrimidines" or "machine learning for heterocyclic compound optimization."

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Amadis Chemical Company Limited
(CAS:4319-72-6)4-Chloro-6-methoxy-2-phenylpyrimidine
A933468
Purity:99%
Quantity:5g
Price ($):300.0
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